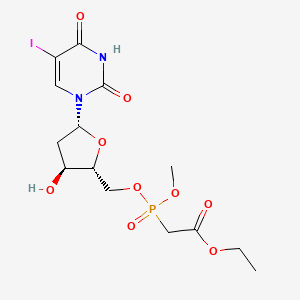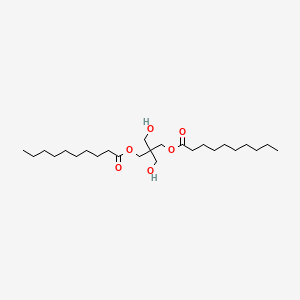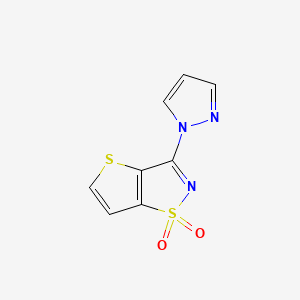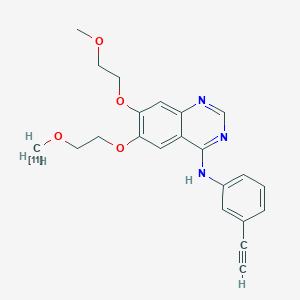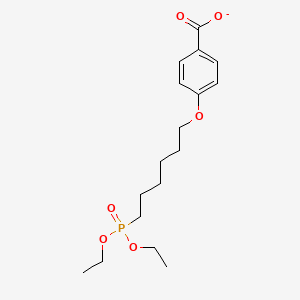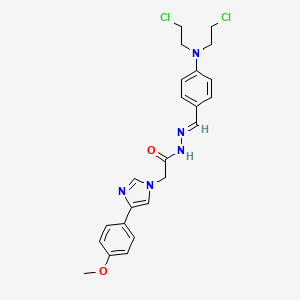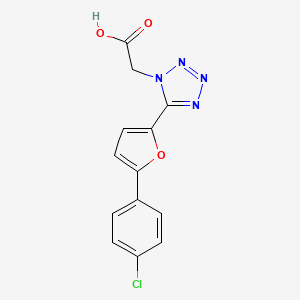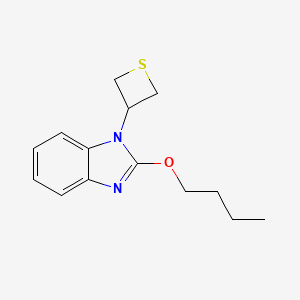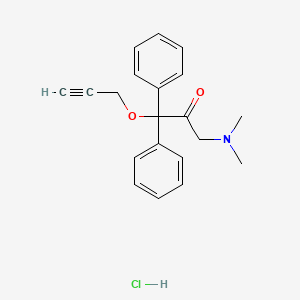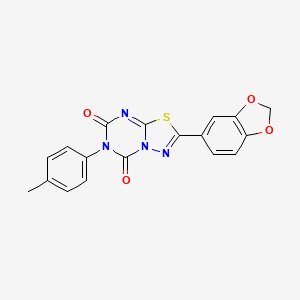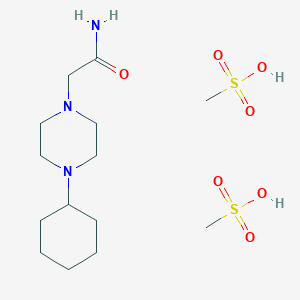
N-2-Benzothiazolyl-N'-(2-(diethylamino)ethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Benzotiazol-N’-(2-(dietilamino)etil)etanediamida es un compuesto orgánico complejo que contiene un sistema de anillo de benzotiazol. Los benzotiazoles son conocidos por sus significativas actividades biológicas y farmacéuticas. Este compuesto está formado por 42 átomos, incluyendo hidrógeno, carbono, nitrógeno, oxígeno y azufre . Los benzotiazoles se utilizan ampliamente en diversos campos como la química medicinal, la bioquímica y las aplicaciones industriales debido a sus diversas actividades biológicas .
Métodos De Preparación
La síntesis de N-2-Benzotiazol-N’-(2-(dietilamino)etil)etanediamida implica varios pasos. Un método común es la condensación de 2-aminobenzenotiol con aldehídos, cetonas, ácidos o cloruros de acilo, seguida de la ciclización de tioamida o dióxido de carbono como materia prima . Otro enfoque implica la ciclización de acoplamiento intramolecular C-S promovida por bases en dioxano sin ningún catalizador adicional . Los métodos de producción industrial a menudo se centran en optimizar las condiciones de reacción para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
N-2-Benzotiazol-N’-(2-(dietilamino)etil)etanediamida experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-2-Benzotiazol-N’-(2-(dietilamino)etil)etanediamida tiene numerosas aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para sintetizar moléculas más complejas. En biología, sirve como sonda para estudiar las actividades enzimáticas y las interacciones proteicas. Industrialmente, se utiliza en la producción de materiales fluorescentes, dispositivos electroluminiscentes y reactivos de imagenología .
Mecanismo De Acción
El mecanismo de acción de N-2-Benzotiazol-N’-(2-(dietilamino)etil)etanediamida implica su interacción con objetivos moleculares y vías específicas. El sistema de anillo de benzotiazol puede interactuar con diversas enzimas y receptores, lo que lleva a la inhibición o activación de los procesos biológicos . Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, lo que lleva a efectos anticancerígenos. El grupo dietilaminoetil del compuesto puede mejorar su solubilidad y biodisponibilidad, haciéndolo más efectivo en los sistemas biológicos .
Comparación Con Compuestos Similares
N-2-Benzotiazol-N’-(2-(dietilamino)etil)etanediamida puede compararse con otros derivados de benzotiazol como 2-aminobenzotiazol y 2-mercaptobenzotiazol . Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales y actividades biológicas. Por ejemplo, el 2-aminobenzotiazol es conocido por su actividad antituberculosa, mientras que el 2-mercaptobenzotiazol se utiliza como acelerador de vulcanización en la industria del caucho . La combinación única del anillo de benzotiazol y el grupo dietilaminoetil en N-2-Benzotiazol-N’-(2-(dietilamino)etil)etanediamida le confiere propiedades y aplicaciones distintivas.
Propiedades
Número CAS |
104388-97-8 |
|---|---|
Fórmula molecular |
C15H20N4O2S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N'-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]oxamide |
InChI |
InChI=1S/C15H20N4O2S/c1-3-19(4-2)10-9-16-13(20)14(21)18-15-17-11-7-5-6-8-12(11)22-15/h5-8H,3-4,9-10H2,1-2H3,(H,16,20)(H,17,18,21) |
Clave InChI |
BYPBQSMJAZZOOD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C(=O)NC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


